LogP and PSA: 8-Methyl vs. 8,8-Dimethyl Analog
The 8-Methyl-1,5-diazecan-2-one compound exhibits a significantly lower predicted LogP value (0.5122) compared to its 8,8-dimethylated analog (LogP: 0.9023) [REFS-1, REFS-2]. This indicates that the single methyl substitution results in a compound with greater polarity and predicted aqueous solubility, a crucial factor for fragment-based screening libraries where high solubility is desired to avoid false negatives. Both compounds share an identical Topological Polar Surface Area (TPSA) of 41.13 Ų [REFS-1, REFS-2].
8,8‑Dimethyl: LogP 0.90, TPSA 41.13 Ų
| Evidence Dimension | Predicted Lipophilicity (LogP) and Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP: 0.5122; TPSA: 41.13 Ų; MW: 170.25 g/mol |
| Comparator Or Baseline | 8,8-Dimethyl-1,5-diazecan-2-one: LogP: 0.9023; TPSA: 41.13 Ų; MW: 184.28 g/mol |
| Quantified Difference | 8-Methyl analog has a 0.3901 lower LogP (43% more hydrophilic based on LogP units) |
| Conditions | Predicted in silico physicochemical properties as reported on vendor datasheets. |
Why This Matters
The lower LogP of the 8-methyl analog makes it a superior choice for solubility-sensitive assays, reducing the risk of compound precipitation and non-specific binding often observed with more lipophilic analogs.
